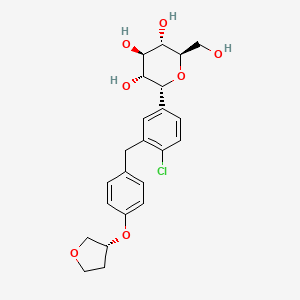

(R,R)-Empagliflozin Impurity

Description

Contextual Significance of Impurity Research in Active Pharmaceutical Ingredients (APIs)

The study of impurities in APIs is of paramount importance for several reasons. Fundamentally, it is a matter of patient safety, as some impurities can be toxic or produce undesirable pharmacological effects. pharmaffiliates.com Beyond direct toxicity, impurities can also affect the stability of the drug substance, potentially leading to degradation and a decrease in the drug's potency over time. ajprd.com The chemical and physical properties of an API can also be altered by the presence of impurities, which may influence its manufacturing process and bioavailability.

Impurity profiling, which involves the identification, characterization, and quantification of impurities, is a critical quality control measure in the pharmaceutical industry. ijrti.orgmedwinpublishers.com This process provides essential data on the toxicity, safety, and detection limits of various organic and inorganic impurities. ijcrt.orgwisdomlib.org It ensures that the final drug product meets the high standards set by pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). nih.govpharmaffiliates.com

Overview of Impurity Profiling Challenges in Complex Pharmaceutical Synthesis

The synthesis of complex pharmaceutical molecules often involves multiple steps, utilizing a variety of starting materials, reagents, solvents, and catalysts. ijrti.org This complexity presents significant challenges in impurity profiling. Impurities can originate from several sources, including the starting materials themselves, by-products of the main reaction, intermediates from side reactions, and degradation of the API during synthesis or storage. ijrti.orgveeprho.com

One of the major hurdles is the co-elution of impurities with the main compound or other components in the sample matrix during chromatographic analysis, making their separation and quantification difficult. synthinkchemicals.com Achieving adequate sensitivity and selectivity to detect and accurately quantify impurities that are often present at very low levels is another significant challenge. synthinkchemicals.com Furthermore, some APIs may lack a suitable chromophore, making detection by common techniques like UV spectroscopy difficult and necessitating the use of alternative methods such as charged aerosol detection (CAD). researchgate.net The development of robust and validated analytical methods, such as high-performance liquid chromatography (HPLC), is crucial to overcome these challenges and ensure the accurate analysis of impurities. synthinkchemicals.comresearchgate.net

Specific Research Focus on (R,R)-Empagliflozin Impurity within the SGLT2 Inhibitor Class

Empagliflozin (B1684318) is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys. nih.gov SGLT2 inhibitors represent a class of oral antidiabetic drugs that reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels. researchgate.netresearchgate.net

The synthesis of Empagliflozin is a complex process that can lead to the formation of various impurities, including stereoisomers. Due to the chiral nature of the molecule, the formation of diastereomeric impurities is a key concern. google.com One such impurity is the (R,R)-Empagliflozin diastereomer. clearsynth.com The specific spatial arrangement of atoms in the (R,R)-isomer differs from that of the desired (S,S)-Empagliflozin.

Controlling the formation of diastereomeric impurities like (R,R)-Empagliflozin is critical, as different stereoisomers can have different pharmacological activities and toxicological profiles. Research has focused on developing synthetic processes that minimize the formation of this impurity, often by carefully controlling reaction temperatures. For instance, some processes are conducted at temperatures below 50°C to control the level of diastereomeric impurities. google.com Furthermore, sensitive analytical methods, such as chiral HPLC, have been developed to effectively separate and quantify the this compound from the main drug substance, ensuring the final product's purity and safety. ejbps.com The limit of detection (LOD) and limit of quantitation (LOQ) for (R)-Empagliflozin have been reported as 0.01% w/w and 0.030% w/w, respectively, highlighting the sensitivity of these methods. ejbps.com

Data Tables

Table 1: Chemical Information for this compound

| Property | Value | Source |

| Chemical Name | (2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | clearsynth.com |

| CAS Number | 2452301-42-5 | clearsynth.com |

| Molecular Formula | C₂₃H₂₇ClO₇ | clearsynth.com |

| Molecular Weight | 450.91 g/mol | clearsynth.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27ClO7 |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1 |

InChI Key |

OBWASQILIWPZMG-JEOSHJBNSA-N |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |

Origin of Product |

United States |

Mechanisms and Origins of R,r Empagliflozin Impurity Formation

Elucidation of Process-Related Impurity Pathways in Empagliflozin (B1684318) Manufacturing

The synthesis of Empagliflozin is a multi-step process where the potential for impurity formation is inherent. alentris.orgresearchgate.net These process-related impurities can arise from various sources, including starting materials, intermediates, by-products, and the reagents used throughout the manufacturing process. alentris.org

Formation during Key Synthetic Steps

The journey to Empagliflozin involves several critical chemical transformations, each presenting an opportunity for the generation of the (R,R)-Empagliflozin impurity. One of the pivotal steps in many synthetic routes is the Friedel-Crafts acylation. tandfonline.comclockss.org During this step, the formation of positional isomers has been observed. informahealthcare.com For instance, in the synthesis of a key intermediate, (2-chloro-5-bromophenyl)(4-fluorophenyl)methanone, an isomeric impurity can be formed. tandfonline.com Although recrystallization can effectively remove many impurities, trace amounts of isomers may persist and be carried through to subsequent steps. tandfonline.com

Another critical stage is the coupling of the aryl moiety with the glucose derivative. The stereochemistry at the anomeric center is crucial for the desired pharmacological activity. acs.org While synthetic strategies are designed to be highly stereoselective, the formation of the undesired α-anomer can occur. scribd.com This α-anomer is a diastereomer of Empagliflozin and a significant process-related impurity. scribd.com The reduction of the anomeric methoxy (B1213986) group is a key step where stereochemical control is vital. acs.org

Furthermore, the synthesis of a key intermediate, (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran, involves multiple reaction steps where side reactions can introduce impurities. patsnap.com

Role of Intermediates and By-products in Impurity Generation

Unreacted intermediates and the formation of by-products are significant contributors to the impurity profile of the final API. alentris.orgresearchgate.net For example, during the synthesis, incomplete reactions can lead to the presence of residual starting materials or intermediates in the final product. alentris.org

The presence of water in reaction solvents can also lead to the formation of degradation products of key intermediates. informahealthcare.com For example, small amounts of water in the tetrahydrofuran (B95107) (THF) solution during the synthesis of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone can result in the formation of degradation by-products. informahealthcare.com

Several specific process-related impurities have been identified and characterized, arising from various stages of the synthesis. nih.govinformahealthcare.com The formation of these impurities underscores the importance of optimizing reaction conditions and purification methods to minimize their levels in the final drug substance. tandfonline.com

Understanding Degradation Pathways Leading to this compound

Beyond the manufacturing process, Empagliflozin can degrade under various stress conditions, leading to the formation of impurities. ijsdr.orgjetir.org Forced degradation studies are essential for identifying potential degradation products and understanding the drug's stability profile. ijsdr.orgjetir.orgtandfonline.com

Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies, conducted under conditions recommended by the International Conference on Harmonisation (ICH) guidelines, expose the drug substance to stresses such as acid, base, oxidation, light, and heat. ijsdr.orgjetir.orgtandfonline.com These studies have revealed that Empagliflozin is susceptible to degradation under certain conditions, leading to the formation of various degradation products. tandfonline.comresearchgate.net

Using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), researchers have been able to separate and identify these degradation products. pnrjournal.comtandfonline.com One study reported the identification of eleven unique degradation products of Empagliflozin. tandfonline.com The structures of these products were elucidated using high-resolution mass spectrometry, providing insights into the degradation pathways. tandfonline.com

Influence of Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) on Impurity Profile

The formation of degradation products is highly dependent on the specific stress condition applied.

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | A significant number of degradation products were formed, with major ones resulting from the ring opening of the tetrahydrofuran moiety and elimination of the tetrahydrofuran ring. | tandfonline.com |

| Base Hydrolysis | The raw material of Empagliflozin showed the highest amount of degradation under basic stress conditions. | ijsdr.org |

| Oxidative Stress | Degradation was observed when the drug was exposed to hydrogen peroxide. | tandfonline.com |

| Photolytic Stress | Empagliflozin tablets (10mg) showed the highest degradation under photolytic conditions. | ijsdr.org |

| Thermal Stress | Both the drug substance and tablets were subjected to thermal degradation, with the 25mg tablets showing the highest degradation under this condition. | ijsdr.orgtandfonline.com |

Stereochemical Considerations in Impurity Formation

The stereochemistry of Empagliflozin is critical to its function. The desired isomer is the (S,S)-configuration. The this compound is a stereoisomer, meaning it has the same chemical formula and connectivity of atoms but a different three-dimensional arrangement. nih.gov

The formation of the this compound is primarily a result of a lack of complete stereochemical control during the synthesis. Specifically, the synthesis of the chiral tetrahydrofuran ring and its subsequent coupling to the aglycone are key steps where the incorrect stereoisomer can be introduced. The use of (R)-3-hydroxytetrahydrofuran instead of the desired (S)-enantiomer would lead directly to the formation of the (R,R)-impurity. chemicalbook.com

Furthermore, during the synthesis, the formation of the α-anomer, another diastereomer, is a known process-related impurity. scribd.com The control of stereochemistry during the reduction of the glycoside is a crucial step to minimize the formation of such stereoisomers. acs.org While the focus of many studies is on the α-anomer, the principles of stereocontrol are equally applicable to preventing the formation of other diastereomers like the (R,R)-impurity.

Diastereomeric and Enantiomeric Purity Challenges in Empagliflozin Synthesis

Empagliflozin's structure contains multiple chiral centers, making it susceptible to the formation of various diastereomers and enantiomers during synthesis. europa.eupatentoppositions.org The primary therapeutic agent is the single, desired β-anomer. scribd.com Consequently, any deviation from the correct spatial arrangement at any of the chiral centers results in a stereoisomeric impurity. The manufacturing of C-aryl glucoside SGLT2 inhibitors like empagliflozin is generally challenged by the potential to produce mixtures of different isomers. google.com

The most prominent stereoisomeric impurity discussed in the synthesis of empagliflozin is its α-anomer, a diastereomer that differs in the configuration at the C-1 position of the glucopyranose ring. scribd.com The differentiation and control of the α- and β-anomers are crucial aspects of the synthesis. Beyond the anomeric center, the synthesis also involves coupling the glucoside core with a chiral side chain, specifically (S)-tetrahydrofuran-3-ol. The use of the incorrect enantiomer, (R)-tetrahydrofuran-3-ol, or racemization during the process can lead to the formation of corresponding diastereomeric impurities.

Regulatory bodies require strict control over the enantiomeric and diastereomeric purity of the final drug substance. europa.eueuropa.eu This is achieved through the use of sophisticated analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and monitoring specific optical rotation, which are employed routinely to quantify and limit the presence of undesired isomers. europa.eueuropa.eu The development of analytical methods capable of separating and quantifying these closely related isomers is essential for quality control in the manufacturing process.

Stereoselective Steps and Potential for (R,R)-Isomer Generation

The formation of stereoisomeric impurities, including the (R,R)-isomer, is directly linked to specific, stereoselective steps in the synthetic pathway of empagliflozin. The key stages where these isomers can be generated are the C-C bond formation to create the C-aryl glucoside structure and the subsequent reduction of the intermediate lactol. acs.orgclockss.org

One common synthetic strategy involves the coupling of an aryl organometallic species with a protected D-glucono-1,5-lactone. clockss.orgbeilstein-journals.org This addition reaction generates a hemiacetal (lactol) intermediate. The subsequent reduction of this lactol to form the final C-glucoside is a critical stereochemistry-determining step. The choice of reducing agent and Lewis acid catalyst significantly influences the diastereoselectivity of this reduction, determining the ratio of the desired β-anomer to the undesired α-anomer. scribd.com For instance, an efficient synthesis utilizes a triethylsilane (Et3SiH) reduction mediated by a Lewis acid like aluminum chloride (AlCl3), which proceeds without isolation of the intermediate to afford the desired product in high yield. acs.orgresearchgate.net

The reaction conditions during these critical steps are carefully optimized to maximize the formation of the desired stereoisomer and minimize impurities. Parameters such as temperature, pH, and solvent have a demonstrable impact on the impurity profile. informahealthcare.comscribd.com For example, conducting the coupling reaction at low temperatures (e.g., below 50°C) is a strategy employed to control the formation of diastereomeric impurities. google.com

The table below illustrates how reaction parameters can be screened and optimized to suppress the formation of process-related impurities during synthesis.

| Entry | Parameter Screened | Condition | Outcome on Impurity Profile |

| 1 | Temperature | Friedel-Crafts acylation at 0-5 °C | 15.2% of unreacted raw material remained. informahealthcare.com |

| 2 | Temperature | Friedel-Crafts acylation at 15-20 °C | Impurity levels ranged from 0.8-0.9%; 0.5% of raw material remained. informahealthcare.com |

| 3 | Temperature | Friedel-Crafts acylation at 35 °C | Resulted in the production of 1.2% of a key impurity by weight. informahealthcare.com |

| 4 | pH and Water Content | Reduction step at pH 0-1 and low water concentration | Improved conversion and minimized formation of specific degradation impurities. scribd.com |

This table is generated based on findings from cited research to illustrate the principle of process optimization for impurity control.

Furthermore, the synthesis of the chiral side-chain precursor, (S)-3-hydroxytetrahydrofuran, and its coupling to the main structure is another potential source of diastereomeric impurities. Ensuring the high enantiomeric purity of this starting material is vital to prevent the introduction of the corresponding (R)-configured diastereomer into the final product. Stereoselective synthetic routes are therefore developed not only for the main C-glucoside core but also for all chiral fragments used in the synthesis. diva-portal.org

Advanced Analytical Strategies for Comprehensive Profiling of R,r Empagliflozin Impurity

Chromatographic Method Development and Validation for Impurity Separation and Quantification

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry. pnrjournal.com Method development and validation are performed in accordance with International Council on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, accuracy, and robustness. ejbps.comresearchgate.net

HPLC and UHPLC are the most widely employed techniques for the analysis of empagliflozin (B1684318) and its related substances due to their high resolution, sensitivity, and reproducibility. alentris.orgpnrjournal.com These methods are crucial for separating the main API from process-related impurities, degradation products, and stereoisomers. alentris.orgnih.govwisdomlib.org UHPLC, with its use of smaller particle size columns, offers faster analysis times and improved separation efficiency compared to traditional HPLC.

As empagliflozin possesses multiple chiral centers, the control of its enantiomeric purity is essential. pnrjournal.com The (R,R)-Empagliflozin Impurity is a stereoisomer that must be effectively separated from the desired (S,S)-enantiomer. Chiral HPLC is the definitive technique for this purpose.

A sensitive, isocratic normal phase chiral HPLC method has been developed for determining the chiral purity of empagliflozin. ejbps.com This method successfully resolves the enantiomers using an immobilized cellulose (B213188) tris (3,5-dichlorophenyl carbamate) stationary phase, known as Chiralpak IC. ejbps.com The mobile phase consists of a mixture of n-Hexane, Isopropyl alcohol, ethanol, Methyl tert-butyl ether, and trifluoroacetic acid. ejbps.com This methodology provides excellent resolution between the enantiomers, with Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the (R)-enantiomer reported at 0.01% w/w and 0.030% w/w, respectively. ejbps.com Other methods have utilized amylose or cellulose derivative chiral columns to achieve similar separations. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Chiralpak IC (cellulose tris (3,5-dichlorophenyl carbamate)) | ejbps.com |

| Mobile Phase | n-Hexane: Isopropyl alcohol: ethanol: Methyl tert-butyl ether: trifluoroacetic acid (650:200:100:50:1 v/v/v/v) | ejbps.com |

| Flow Rate | 1.0 mL/min | ejbps.com |

| Column Temperature | 25 °C | ejbps.com |

| Detection | UV at 224 nm | ejbps.com |

| Resolution (USP) | > 1.5 | ejbps.com |

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for the routine quality control of empagliflozin and its impurities. researchgate.net Numerous RP-HPLC methods have been developed and validated for the separation and quantification of process-related and degradation impurities. researchgate.netresearchgate.net These methods typically utilize C8 or C18 columns with a mobile phase consisting of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. researchgate.netwisdomlib.orgrjptonline.org Gradient elution is often employed to achieve optimal separation of a wide range of impurities with different polarities. wisdomlib.orgresearchgate.net

Normal phase chromatography, as seen in the chiral separations, is also utilized, particularly for resolving isomers that are difficult to separate using reverse-phase conditions. ejbps.com

| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Inertsil C8 | Gradient of 0.1% Orthophosphoric Acid and Acetonitrile | 1.2 mL/min | 230 nm | wisdomlib.org |

| Shim Pack C18 | Acetonitrile and Water (60:40 v/v) | 1.0 mL/min | 223 nm | researchgate.net |

| Phenomenex C18 | Methanol: Water (70:30 v/v) | 1.0 mL/min | 224 nm | researchgate.net |

| Discovery C18 | 0.01 M Potassium Dihydrogen Phosphate (pH 2.0) and Acetonitrile (70:30 v/v) | 1.0 mL/min | Not Specified | researchgate.net |

While HPLC is the primary tool for quantification, Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) serve as valuable complementary techniques. They are often used for rapid screening, identification, and semi-quantitative analysis of impurities in empagliflozin. HPTLC offers better resolution and sensitivity compared to conventional TLC. These methods are particularly useful for monitoring the progress of synthesis reactions and for detecting impurities in raw materials and intermediates.

Gas Chromatography (GC) is typically used for the analysis of volatile and semi-volatile organic compounds. While empagliflozin and its primary impurities are non-volatile, GC is highly relevant for the analysis of residual solvents used during the manufacturing process. ajpaonline.com Furthermore, certain precursors or byproducts generated during the synthesis of empagliflozin may be volatile and can be effectively monitored using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. ajpaonline.comajrconline.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Trace Analysis

While chromatography separates impurities, spectroscopic techniques are indispensable for their structural elucidation. pnrjournal.com Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for identifying unknown impurities, even at trace levels. ajpaonline.comajrconline.orgpnrjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful hyphenated techniques for impurity profiling. ajpaonline.compnrjournal.com Following separation by HPLC or UHPLC, impurities are ionized and their mass-to-charge ratio is determined. bohrium.comfigshare.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. nih.govbohrium.comfigshare.com The fragmentation patterns obtained from MS/MS experiments provide crucial information about the structure of the impurity. bohrium.comfigshare.com Several studies have utilized LC-QTOF-MS/MS to identify and characterize degradation products of empagliflozin under various stress conditions. bohrium.comfigshare.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for the unambiguous structural confirmation of isolated impurities. nih.govresearchgate.net Techniques such as 1H NMR, 13C NMR, and 2D-NMR (like COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within a molecule, allowing for the complete structural elucidation of impurities that have been isolated, often by preparative HPLC. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Impurity Identification

Mass spectrometry stands as a cornerstone technique for the identification and structural elucidation of impurities in pharmaceutical substances. Its high sensitivity and specificity allow for the detection of trace-level impurities and provide invaluable information regarding their molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of the this compound. These hyphenated techniques combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bohrium.comresearchgate.netnih.gov In a typical workflow, the sample containing the impurity is first subjected to chromatographic separation, after which the eluted components are introduced into the mass spectrometer for detection and characterization.

LC-MS/MS is particularly useful for structural elucidation. By selecting the precursor ion of the impurity and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This fragmentation pattern, or "fingerprint," provides crucial information about the impurity's structure. bohrium.com Studies on empagliflozin degradation products have demonstrated the utility of LC-MS/MS in identifying unknown impurities by analyzing their fragmentation pathways. bohrium.com For instance, the mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions. nih.gov

For even greater resolution and mass accuracy, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) is employed. This technique provides high-resolution mass data, enabling the determination of the elemental composition of the this compound with a high degree of confidence. bohrium.com The accurate mass measurements obtained from QTOF-MS are instrumental in proposing the molecular formula of the impurity. The structures of degradation products of empagliflozin have been successfully proposed based on the accurate mass and MS/MS fragmentation patterns acquired through LC-ESI-QTOF-MS. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Definitive Structure Assignment

While mass spectrometry provides information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of organic molecules, including the this compound. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the intricate structural details of the impurity.

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netnih.gov 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. researchgate.netnih.gov For example, ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds. Through the comprehensive analysis of these NMR datasets, the unambiguous assignment of the structure of the this compound can be achieved. researchgate.netnih.gov

Infrared (IR) Spectroscopy in Impurity Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound. bohrium.com By measuring the absorption of infrared radiation by the molecule, an IR spectrum is generated, which displays characteristic absorption bands corresponding to specific functional groups. This information can be used to confirm the presence or absence of key structural features in the impurity, complementing the data obtained from MS and NMR.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of pharmaceutical compounds, including the this compound. ijnrd.org This method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum. A simple, rapid, and cost-effective UV spectrophotometric method can be developed for the routine analysis of this impurity. ajpaonline.comajpaonline.com The wavelength of maximum absorption (λmax) for empagliflozin has been identified at around 223-224 nm, which can be utilized for its detection. ijnrd.orgajpaonline.comajpaonline.com The method's linearity can be established over a specific concentration range, demonstrating its suitability for quantitative purposes. ijnrd.orgjapsonline.com

Rigorous Validation of Analytical Methods for this compound

The validation of analytical methods is a crucial step to ensure their reliability, accuracy, and precision for the intended purpose of quantifying the this compound. ajpaonline.comwisdomlib.org Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ajpaonline.comwisdomlib.orgwjpr.net The key validation parameters include specificity, linearity, precision, accuracy, and robustness.

| Validation Parameter | Description | Typical Acceptance Criteria (as per ICH guidelines) |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. | The method should be able to separate the this compound peak from the main empagliflozin peak and other potential impurities. |

| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. ajpaonline.comjournaljpri.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The relative standard deviation (%RSD) should typically be less than 2%. journaljpri.comrjptonline.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. | The percent recovery should be within a predefined range, often 98-102%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain consistent when parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied. wisdomlib.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1). japsonline.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1). japsonline.com |

Forced degradation studies are also an integral part of method validation, particularly for stability-indicating methods. wisdomlib.org These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. wisdomlib.orgasianpubs.org A validated method must be able to separate the this compound from these degradation products, thus demonstrating its stability-indicating nature. wisdomlib.org

Assessment of Specificity, Selectivity, and Interference

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or placebo components. mansapublishers.com In the context of the this compound, the analytical method must be able to distinguish it from Empagliflozin itself and other related substances.

Forced degradation studies are a key component of assessing specificity. wisdomlib.org In these studies, Empagliflozin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. wisdomlib.orgalliedacademies.org The analytical method is then used to analyze these stressed samples to ensure that the peak for the this compound is well-resolved from any degradation products and the main drug peak. researchgate.net Successful separation under these conditions demonstrates the stability-indicating nature of the method. wisdomlib.org

The selectivity of the method is further confirmed by analyzing different batches of human plasma to check for interference from endogenous substances. nih.gov Additionally, the purity of the analyte peak can be assessed using a photodiode array (PDA) detector, where the purity angle should be less than the purity threshold, indicating the homogeneity of the peak. nih.gov In validated methods, no interference from blank solutions, placebo, or other process-related impurities is observed at the retention time of the this compound. mansapublishers.comalliedacademies.org

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com

These values are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. d-nb.info For impurities, it is vital to have low LOD and LOQ values to ensure that even trace amounts can be reliably detected and quantified.

Published methods for Empagliflozin and its impurities report a wide range of LOD and LOQ values, reflecting the different sensitivities of the various analytical techniques and conditions used. For instance, some HPLC methods report LOD and LOQ values for impurities in the range of micrograms per milliliter (µg/mL), while more sensitive UPLC methods can achieve detection in the nanogram per milliliter (ng/mL) range. nih.govamazonaws.com

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|

| (R)-Empagliflozin | 0.01% w/w | 0.030% w/w | ejbps.com |

| Impurity 1 | 0.02 | 0.10 | researchgate.netnih.gov |

| Impurity 2 | 0.01 | 0.05 | researchgate.netnih.gov |

| Empagliflozin | 1.24 | 3.75 | amazonaws.com |

| Empagliflozin | 0.309 | 0.937 | impactfactor.org |

| Empagliflozin | 0.068 | 0.35 | mansapublishers.com |

| Empagliflozin Related Substances | 0.0115 - 0.015 | 0.040 - 0.050 | nih.gov |

Evaluation of Linearity, Range, Accuracy, and Precision

Linearity and Range

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. impactfactor.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. impactfactor.org Linearity is typically evaluated by analyzing a series of solutions with different concentrations of the this compound. A calibration curve is then constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value close to 1 (typically >0.999) indicates a strong linear relationship. amazonaws.comresearchgate.net

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). amazonaws.comallmultidisciplinaryjournal.com The percentage recovery is then calculated. For impurities, the acceptance criteria for recovery are typically within 80-120%. wisdomlib.orgamazonaws.com

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day precision): This is assessed by analyzing multiple replicates of a sample on the same day, with the same analyst and equipment. amazonaws.com

Intermediate Precision (Inter-day precision): This is determined by analyzing the same sample on different days, with different analysts, or using different equipment. amazonaws.comamazonaws.com

The precision is expressed as the relative standard deviation (%RSD) of the results. A low %RSD value (typically less than 15% for impurities at the specification level) indicates good precision. amazonaws.com

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Linearity Range | LOQ to 150% of specification limit | wisdomlib.org |

| Correlation Coefficient (r²) | > 0.999 | amazonaws.comresearchgate.net |

| Accuracy (Recovery) | 90.5% to 95.9% | ejbps.com |

| Accuracy (Recovery) | 99.56% to 102.04% | nih.gov |

| Accuracy (Recovery) | 99.55% to 100.56% | amazonaws.com |

| Precision (%RSD) - Repeatability | < 0.23 | amazonaws.com |

| Precision (%RSD) - Intra-day | 0.19 to 0.26 | amazonaws.com |

| Precision (%RSD) - Inter-day | 0.40 to 0.59 | amazonaws.com |

Robustness and Stability of Analytical Solutions

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. wisdomlib.org For HPLC methods, these variations can include changes in:

Flow rate of the mobile phase (e.g., ±0.1 mL/min) alliedacademies.org

Column temperature (e.g., ±4°C) alliedacademies.org

pH of the mobile phase buffer (e.g., ±0.2 units) alliedacademies.org

Wavelength of detection (e.g., ±5 nm) alliedacademies.org

Composition of the mobile phase alliedacademies.org

The method is considered robust if the results of the analysis remain within acceptable limits despite these small changes, with the relative standard deviation of the results being a key indicator. d-nb.info

Stability of Analytical Solutions

The stability of the standard and sample solutions of the this compound is also evaluated to ensure that the results are reliable over the duration of the analysis. This is typically done by analyzing the solutions at different time intervals (e.g., up to 36 hours) and under different storage conditions (e.g., room temperature and refrigerated). alliedacademies.org The solutions are considered stable if the percentage deviation of the results from the initial analysis is within acceptable limits. alliedacademies.org

Mitigation and Control Strategies for R,r Empagliflozin Impurity in Pharmaceutical Production

Process Optimization for Minimizing Impurity Formation

The most effective strategy for controlling impurities is to minimize their formation during synthesis. informahealthcare.com This is achieved through a combination of rational synthetic design and meticulous optimization of reaction parameters.

The stereochemistry of Empagliflozin (B1684318) is crucial for its therapeutic activity. The key challenge in its synthesis is the stereoselective formation of the C-glucoside bond, which establishes the desired β-anomer configuration while minimizing the formation of the undesired α-anomer, a potential (R,R)-type impurity. informahealthcare.com

A pivotal step in modern synthetic routes is the Lewis acid-mediated stereoselective reduction of a glycopyranoside intermediate. acs.orgresearchgate.net This approach is designed to set the stereochemistry of the crucial anomeric chiral center with high fidelity. The general strategy involves the nucleophilic addition of an arylmetal reagent to a protected gluconolactone, forming a lactol intermediate. informahealthcare.comacs.org This intermediate is then reduced using a silyl (B83357) hydride (e.g., triethylsilane, Et₃SiH) in the presence of a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). informahealthcare.comresearchgate.netacs.org

The stereochemical outcome of this reduction is highly dependent on the reaction pathway dictated by the choice of reagents and protecting groups. nih.gov The hydride attack on the intermediate oxocarbenium ion occurs predominantly from the α-axial direction, which, due to the kinetic anomeric effect, favors the formation of the desired β-C-glucoside (Empagliflozin). acs.org Synthetic routes are therefore rationally designed to exploit this effect, ensuring high diastereoselectivity. By selecting appropriate Lewis acids and reaction conditions that stabilize the necessary transition state, the formation of the α-anomer can be significantly suppressed at the source. acs.orgacs.org

Once a stereoselective synthetic route is established, the optimization of reaction conditions is paramount to further suppress the formation of the (R,R)-Empagliflozin impurity. Key parameters in the critical reduction step are carefully controlled to maximize the yield of the β-anomer and minimize the α-anomer.

Research indicates that the Lewis acid-promoted silane (B1218182) reduction step can achieve high selectivity for the β-isomer, with reported ratios of β:α greater than 99:1. informahealthcare.com This leaves approximately 1% of the α-anomer impurity in the reaction solution, which must be controlled and removed in subsequent steps. informahealthcare.com The control of critical process parameters such as temperature, reagent stoichiometry, and solvent is essential. For instance, the reaction involving the formation of the methyl β-lactol intermediate is sensitive to pH and temperature, with optimal conditions identified at a pH of 0-1 and a temperature of 25°C to ensure high purity of the intermediate before the critical reduction step. informahealthcare.com

The table below illustrates key parameters and their impact on stereoselectivity during the critical reduction step.

| Parameter | Condition | Impact on (R,R)-Impurity (α-anomer) | Reference |

| Reducing Agent | Triethylsilane (Et₃SiH) | Effective in promoting stereoselective hydride delivery. | informahealthcare.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Promotes the formation of the oxocarbenium intermediate and directs the stereoselective reduction. | informahealthcare.comresearchgate.net |

| Temperature | Low Temperature (e.g., -78 °C to 10 °C) | Generally favors higher stereoselectivity by minimizing side reactions and alternative transition states. | acs.org |

| Solvent | Dichloromethane (DCM) / Acetonitrile (MeCN) | Influences reagent solubility and reaction kinetics, optimized for high β:α ratio. | researchgate.net |

| Purity of Intermediate | High purity of β-lactol | Minimizes the introduction of confounding factors and potential side reactions that could affect stereoselectivity. | informahealthcare.com |

Purification Methodologies for Impurity Removal

Despite optimized synthesis, trace amounts of the this compound may still be present. Therefore, robust purification methods are required to ensure the final API meets stringent purity specifications.

Crystallization is a powerful technique for purifying APIs and removing closely related impurities like diastereomers. For Empagliflozin, recrystallization of the crude product from a suitable solvent system, such as ethanol, has proven highly effective. This process can upgrade the purity from approximately 98% to over 99.9%, efficiently removing various process-related impurities, including stereoisomers. informahealthcare.com

Another advanced technique is the formation of co-crystals. A practical synthesis of a β-C-aryl-d-glucoside involved the discovery of novel co-crystalline complexes with L-phenylalanine and L-proline. acs.org The L-phenylalanine complex, in particular, was developed and utilized to purify and isolate the final API at a multi-kilogram scale. acs.org Co-crystallization can alter the physicochemical properties of the API, often enhancing the differential solubility between the desired compound and its impurities, thereby enabling more efficient separation. The isolation of these co-crystals can be achieved through conventional methods like cooling crystallization, solvent precipitation, or the addition of an anti-solvent. googleapis.com

While often considered expensive and challenging to implement on a large scale, chromatographic purification is an essential tool for removing impurities that are difficult to separate by crystallization. google.com For stereoisomers like the this compound, chiral chromatography is the most specific and effective method.

A simple and sensitive isocratic normal phase chiral High-Performance Liquid Chromatography (HPLC) method has been developed specifically for the chiral purity testing of Empagliflozin. ejbps.com This method successfully resolves the desired enantiomer from its (R)-isomer using a specialized chiral stationary phase. ejbps.com

Key aspects of such a chromatographic separation include:

Stationary Phase: A chiral column, such as an immobilized cellulose (B213188) tris (3,5-dichlorophenyl carbamate) stationary phase (e.g., Chiralpak IC), is used to create a chiral environment that allows for differential interaction with the enantiomers/diastereomers. ejbps.com

Mobile Phase: A mixture of non-polar and polar solvents (e.g., n-Hexane, Isopropyl alcohol, ethanol) is carefully optimized to achieve the necessary separation (resolution) between the isomer peaks. ejbps.com

While analytical chiral HPLC is used for quality control, the principles can be scaled up to preparative or production-scale chromatography if required. Semi-preparative LC is also used to isolate unknown impurities from crystallization mother liquors for full characterization, demonstrating the utility of the technique in impurity management. nih.govresearchgate.net

In-Process Control (IPC) and Quality Control (QC) in Manufacturing

Rigorous analytical monitoring at all stages of production is fundamental to ensuring the final quality of Empagliflozin. Implementing Quality by Design (QbD) principles in the development of analytical methods ensures they are robust and reliable for their intended purpose. rsc.orgresearchgate.netresearchgate.net

In-process controls (IPCs) are performed at critical steps of the synthesis to monitor the reaction progress and impurity profile, including the formation of the (R,R)-impurity. researchgate.net This allows for adjustments to be made in real-time to maintain control over the process. The final API is subjected to a comprehensive battery of QC tests to confirm it meets all specifications before release.

The primary analytical tool for quantifying the this compound is HPLC. rjptonline.org Validated, stability-indicating HPLC methods are developed to separate and quantify Empagliflozin from all its potential process-related and degradation impurities. rsc.orgresearchgate.net For stereoisomeric impurities, specific chiral HPLC methods are employed. ejbps.comgoogle.com

The table below outlines a typical validated chiral HPLC method for the quality control of Empagliflozin, focusing on the separation of optical isomers.

| Parameter | Typical Condition | Purpose | Reference |

| Instrument | High-Performance Liquid Chromatograph with UV Detector | Standard equipment for pharmaceutical quality control. | ejbps.comgoogle.com |

| Column | Chiralpak IC (cellulose derivative chiral column) | Provides the chiral stationary phase necessary to resolve stereoisomers. | ejbps.comgoogle.com |

| Mobile Phase | n-Hexane: Isopropyl alcohol: ethanol: Methyl tert-butyl ether: trifluoro acetic acid (650:200:100:50:1 v/v) | Optimized solvent mixture to achieve effective separation (resolution > 1.5). | ejbps.com |

| Flow Rate | 1.0 mL/min | Controls the retention time and efficiency of the separation. | ejbps.com |

| Column Temperature | 25 °C | Ensures consistent and reproducible retention times. | ejbps.com |

| Detection Wavelength | 224 nm | Wavelength at which Empagliflozin and its isomers show strong UV absorbance for sensitive detection. | ejbps.comgoogle.com |

| Limit of Quantitation (LOQ) | 0.030% w/w | The lowest concentration of the impurity that can be reliably quantified, ensuring control at very low levels. | ejbps.com |

By integrating these mitigation and control strategies—from rational process design to advanced purification and rigorous analytical oversight—manufacturers can consistently produce high-purity Empagliflozin that meets global regulatory standards.

Implementation of Quality by Design (QbD) Principles for Impurity Control

The proactive control of impurities, such as the (R,R)-Empagliflozin diastereomer, is a central objective in modern pharmaceutical manufacturing. The implementation of Quality by Design (QbD) principles provides a systematic and science-based framework to build quality into the manufacturing process, rather than relying on end-product testing. This approach ensures a deep understanding of the relationship between process inputs and the final product's Critical Quality Attributes (CQAs), leading to a robust and reliable control strategy.

The core of the QbD methodology is to establish a multivariate "Design Space," an operational window within which process parameters can be varied without impacting product quality. For the control of the this compound, this involves a multi-step process beginning with the identification of quality goals and culminating in a comprehensive control strategy that may include advanced monitoring through Process Analytical Technology (PAT).

Defining the Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQA)

The initial step in a QbD approach is to define the Quality Target Product Profile (QTPP), which outlines the prospective summary of the quality characteristics of a drug product. A key element of the QTPP for Empagliflozin is purity. From this, specific Critical Quality Attributes (CQAs) are identified. For the active pharmaceutical ingredient (API), the level of the (R,R)-Empagliflozin diastereomeric impurity is a CQA, as it can impact the efficacy and safety of the final product. The target for this CQA is to ensure its level is consistently maintained below the threshold defined by regulatory bodies such as the International Council for Harmonisation (ICH).

Risk Assessment and Identification of Critical Process Parameters (CPPs)

Once the CQA is defined, a risk assessment is performed to identify which material attributes and process parameters are likely to impact it. Tools such as an Ishikawa (fishbone) diagram or Failure Mode and Effects Analysis (FMEA) are used to systematically evaluate potential risks.

The synthesis of Empagliflozin involves a critical stereoselective reduction step to form the desired (S,S) configuration. The formation of the undesired (R,R) diastereomer is a primary risk at this stage. The risk assessment would identify potential Critical Process Parameters (CPPs) that could influence the stereochemical outcome of this reaction.

Table 1: Illustrative Risk Assessment for this compound Formation

| Process Step | Potential Failure Mode | Potential Cause (Process Parameter) | Risk Score | Justification |

|---|---|---|---|---|

| Stereoselective Reduction | Poor diastereoselectivity | Reaction Temperature | High | Temperature can significantly affect the transition state energy of diastereomeric products. |

| Stereoselective Reduction | Poor diastereoselectivity | Stoichiometry of Reducing Agent | High | The amount of reducing agent can impact reaction kinetics and selectivity. |

| Stereoselective Reduction | Poor diastereoselectivity | Solvent System Composition | Medium | Solvent polarity and composition can influence reagent solubility and reaction pathway. |

| Stereoselective Reduction | Poor diastereoselectivity | Rate of Reagent Addition | Medium | A slow addition rate can prevent temperature spikes and localized concentration issues. |

| Work-up & Isolation | Co-precipitation of Impurity | Crystallization Solvent/Temperature | Medium | Suboptimal crystallization conditions may fail to purge the (R,R) diastereomer effectively. |

Based on such an assessment, parameters like reaction temperature and reducing agent stoichiometry are identified as high-risk CPPs requiring further investigation.

Design of Experiments (DoE) and Development of a Design Space

With the high-risk CPPs identified, Design of Experiments (DoE) is employed to systematically study their effects and interactions. A full or fractional factorial design can be used to model the relationship between the CPPs and the CQA (level of this compound). This statistical approach is more efficient than traditional one-factor-at-a-time experiments and reveals complex interactions between variables.

For instance, a DoE study might vary the reaction temperature and the molar equivalents of the reducing agent to map their impact on the formation of the undesired (R,R) diastereomer.

Table 2: Illustrative Design of Experiments (DoE) for Reduction Step Optimization

| Run | Temperature (°C) | Reducing Agent (Molar Eq.) | Resulting (R,R)-Impurity (%) |

|---|---|---|---|

| 1 | -70 | 1.1 | 0.08 |

| 2 | -50 | 1.1 | 0.15 |

| 3 | -70 | 1.5 | 0.06 |

| 4 | -50 | 1.5 | 0.11 |

| 5 (Center) | -60 | 1.3 | 0.09 |

| 6 (Center) | -60 | 1.3 | 0.10 |

The data from the DoE is used to generate a mathematical model that predicts the level of the (R,R)-impurity for any given combination of the CPPs. This model is the foundation for establishing the Design Space—the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this defined space ensures that the level of the this compound will remain below the specified limit.

Defining and Implementing a Control Strategy

The final step is to implement a control strategy to ensure the process consistently operates within the Design Space. This strategy includes controls on input material attributes, equipment, and real-time monitoring and control of the CPPs identified.

Process Analytical Technology (PAT) is a key enabler of an effective control strategy. nih.govmt.com PAT involves online, inline, or at-line analysis to provide real-time or near-real-time information on process performance. stepscience.com For controlling the stereoselective synthesis of Empagliflozin, PAT tools could be used to monitor reaction completion and impurity formation, allowing for timely adjustments to maintain the process within its validated state. nih.gov

Table 3: Final Control Strategy for this compound

| Critical Process Parameter (CPP) | Target Setpoint | Proven Acceptable Range (Design Space) | Monitoring Method | Control Action |

|---|---|---|---|---|

| Reduction Temperature | -65 °C | -70 °C to -60 °C | Inline temperature probe | Automated feedback control of cooling system |

| Reducing Agent Stoichiometry | 1.4 Molar Eq. | 1.3 to 1.5 Molar Eq. | Calibrated dosing pump | Pre-set automated dosing protocol |

| Reaction Progression | >99.5% conversion | N/A | At-line HPLC or inline spectroscopy (PAT) | Initiate quench upon reaching target conversion |

By applying the QbD framework, manufacturers can move from a reactive to a proactive approach for impurity control. This ensures a robust manufacturing process that consistently produces high-quality Empagliflozin with minimal levels of the (R,R)-diastereomeric impurity, meeting all regulatory requirements.

Regulatory Frameworks and Quality Assurance Perspectives on Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines Relevant to Impurity Management

The ICH has developed a series of guidelines that provide a scientific and risk-based approach to the control of impurities in drug substances and drug products. These guidelines are pivotal for ensuring that impurities are maintained at levels that are safe for patients.

The ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis that have not been previously registered in a region or member state. europa.eufda.gov This guidance is directly applicable to the control of "(R,R)-Empagliflozin Impurity" during the manufacturing of the empagliflozin (B1684318) drug substance.

The core principles of ICH Q3A revolve around the concept of thresholds for reporting, identifying, and qualifying impurities. ich.orgslideshare.net These thresholds are based on the maximum daily dose of the drug substance.

Key aspects of ICH Q3A relevant to this compound include:

Reporting Threshold: This is the level above which an impurity must be reported in the registration application. ich.org For a new drug substance, any impurity observed at a level greater than the reporting threshold should be documented with the analytical procedures indicated. ich.org

Identification Threshold: Above this threshold, efforts must be made to identify the structural characteristics of the impurity. slideshare.net For "this compound," this would involve spectroscopic analysis to confirm its structure.

Qualification Threshold: If an impurity is present at a level above this threshold, its biological safety must be established. ich.orgslideshare.net Qualification involves acquiring and evaluating data to ensure the safety of an individual impurity at the specified level. ich.org

The selection of impurities to be included in the new drug substance specification is based on the impurities found in batches manufactured by the proposed commercial process. ich.orgyoutube.com These are referred to as "specified impurities" and can be either identified or unidentified. ich.orgyoutube.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

The assessment of genotoxic potential is a critical step. tapi.com For any new impurity like "this compound," a risk assessment would be conducted. This often starts with a computational toxicology assessment (in silico) to predict mutagenic potential based on the chemical structure. nihs.go.jp

If a structural alert for mutagenicity is identified, further testing, such as a bacterial reverse mutation assay (Ames test), may be required. nihs.go.jpfda.gov A negative Ames test would generally classify the impurity as non-mutagenic, and it would then be controlled according to ICH Q3A guidelines. nihs.go.jpfda.gov If the Ames test is positive, further in vivo studies might be necessary to determine the relevance of the finding. fda.gov

For impurities that are confirmed to be mutagenic, the guideline introduces the concept of the Threshold of Toxicological Concern (TTC). The TTC is a level of exposure that is considered to pose a negligible carcinogenic risk. For most mutagenic impurities, a TTC of 1.5 µ g/day is considered acceptable for lifetime exposure. ich.orgtapi.com

Harmonization of Global Regulatory Standards for Impurity Control

The harmonization of global regulatory standards, spearheaded by organizations like the ICH, is crucial for the pharmaceutical industry. senpharma.vn It ensures that manufacturers can develop and register drugs in multiple regions without having to conduct duplicative testing to meet different regulatory requirements. innayatcro.com This harmonization fosters clearer communication and transparency across the supply chain. pharmtech.com

For impurities like "this compound," global harmonization means that the standards for its acceptance criteria in the empagliflozin drug substance are largely consistent across major markets such as the United States, Europe, and Japan. innayatcro.com This streamlines the drug approval process and ensures a consistent level of quality and safety for patients worldwide. senpharma.vn The ICH quality guidelines, including those for impurities (Q3 series) and quality risk management (Q9), form the foundation of this global harmonization. fda.govich.org

Quality Risk Management in Impurity Profiling and Control throughout the Pharmaceutical Lifecycle

Quality Risk Management (QRM), as outlined in the ICH Q9 guideline, is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. ideagen.comeuropa.euqualio.com QRM is a proactive approach to identifying and mitigating potential risks that could impact the safety and efficacy of a pharmaceutical product, including those related to impurities. ideagen.compqegroup.com

The application of QRM to impurity control for a substance like "this compound" involves several key steps:

Risk Assessment: This includes identifying potential sources of the impurity, such as raw materials, manufacturing process steps, or degradation. ispe.orgwindows.net It also involves analyzing the risk associated with the impurity, considering its potential toxicological effects. longdom.org

Risk Control: Based on the risk assessment, control strategies are developed and implemented to ensure the impurity is maintained at or below its acceptable limit. ispe.org This could involve optimizing the manufacturing process to minimize the formation of "this compound" or implementing purification steps to remove it.

Risk Communication: Information about the impurity and its control strategy is communicated among relevant stakeholders, including development, manufacturing, and quality units. ispe.org

Risk Review: The effectiveness of the control strategy is continuously monitored and reviewed throughout the product's lifecycle. ispe.org Any changes to the manufacturing process are assessed for their potential impact on the impurity profile. ijariit.com

By integrating QRM principles, pharmaceutical manufacturers can ensure a comprehensive and scientifically sound approach to managing impurities like "this compound," thereby ensuring the consistent quality and safety of the final drug product. synthinkchemicals.comusp.org

Future Research Trajectories in R,r Empagliflozin Impurity Science

Development of Novel and High-Throughput Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of the (R,R)-Empagliflozin impurity, especially at trace levels, is fundamental to quality control. Future research will focus on moving beyond conventional analytical methods toward more rapid, sensitive, and comprehensive techniques.

The evolution of analytical methods is shifting from traditional High-Performance Liquid Chromatography (HPLC) to more advanced systems. researchgate.netpharmafocusasia.com Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC) have already emerged as significant tools, offering faster and more versatile analyses. biomedres.usbiomedres.us The primary trajectory is the increasing use of hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry. biomedres.usresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in characterizing unknown impurities and degradation products formed under various stress conditions. biomedres.usbohrium.com

A significant area of development is in chiral separation. Given that (R,R)-Empagliflozin is a stereoisomer of the active pharmaceutical ingredient (API), methods that can effectively resolve enantiomers and diastereomers are critical. ejbps.comresearchgate.net Research into novel chiral stationary phases (CSPs) for HPLC is ongoing, aiming to improve the separation efficiency of stereoisomeric compounds. nih.gov

Furthermore, the demand for greater efficiency in process development is driving the adoption of high-throughput analysis. Methodologies like "multiple injections in a single experimental run" (MISER) chromatography are well-suited for screening large numbers of samples quickly, which is invaluable during reaction optimization to minimize impurity formation. rsc.org This approach, often paired with mass spectrometry, allows for the rapid assessment of starting materials, products, and impurities, even in complex reaction mixtures. rsc.org

| Technique | Principle | Application in Impurity Profiling | Future Direction |

| HPLC/UPLC | Differential partitioning of analytes between a mobile and stationary phase. biomedres.us | Routine quality control, quantification of known impurities like (R,R)-Empagliflozin. researchgate.netrsc.org | Development of novel and more selective chiral stationary phases. nih.gov |

| LC-MS | Combines HPLC separation with mass analysis for structural elucidation. biomedres.us | Identification of unknown process-related impurities and degradation products. bohrium.comnih.gov | Miniaturization and increased use of high-resolution mass spectrometry (HRMS) for unambiguous identification. |

| HPTLC | A sophisticated form of thin-layer chromatography with enhanced separation efficiency. biomedres.us | Rapid screening and quantification of impurities, particularly in stability studies. pnrjournal.com | Integration with mass spectrometry for HPTLC-MS applications. |

| High-Throughput Screening (e.g., MISER) | Rapid, sequential injections to analyze many samples in a short time. rsc.org | Accelerated screening of reaction conditions to identify parameters that minimize impurity formation. | Integration with automation and AI for real-time process optimization. |

Computational and Predictive Chemistry Approaches for Impurity Formation

A paradigm shift from reactive to proactive impurity control is being driven by computational and predictive chemistry. These in silico approaches allow scientists to anticipate the formation of impurities, including stereoisomers like (R,R)-Empagliflozin, before a synthesis is ever performed in a lab. zamann-pharma.com

Predictive Impurity Analysis (PIA) leverages statistical models, machine learning algorithms, and historical data to forecast the likelihood of impurity generation. zamann-pharma.com This data-driven strategy helps in the early identification of potential impurities arising from raw materials, side reactions, or degradation, thereby enabling the selection of optimal synthesis pathways. zamann-pharma.com Software applications are being developed that can predict degradation pathways based on the structure of an active pharmaceutical ingredient and the applied stress conditions (e.g., acid, base, oxidation). nih.govnih.gov While the predictive accuracy of these tools is steadily improving, further refinement of the underlying knowledge bases and algorithms is a key research goal. nih.gov

| Approach | Methodology | Goal in this compound Science |

| Predictive Impurity Analysis (PIA) | Utilizes machine learning and historical data to forecast impurity occurrence. zamann-pharma.com | To anticipate the formation of (R,R)-Empagliflozin based on process parameters and starting material quality. |

| Degradation Pathway Prediction | Employs expert systems and knowledge bases to predict products from stress testing. nih.gov | To understand how Empagliflozin (B1684318) might degrade and potentially form related impurities under various storage or process conditions. |

| AI-Assisted Synthesis Planning | Uses AI to predict by-products and side-products from a given set of reactants and conditions. openreview.net | To design synthetic routes that inherently avoid or minimize the formation of the (R,R) diastereomer. |

| Mathematical Process Modeling | Develops dynamic models of reaction kinetics to identify critical process parameters. researchgate.net | To optimize reaction conditions (e.g., temperature, reagent addition) to suppress the formation of the (R,R) impurity. |

Advancements in Green Chemistry and Sustainable Synthesis for Impurity Reduction

The principles of green chemistry are central to modern pharmaceutical development, aiming to reduce environmental impact while simultaneously improving process efficiency and product purity. researchgate.netmdpi.com Future research in the synthesis of Empagliflozin will increasingly focus on sustainable methods that inherently minimize the formation of the (R,R) impurity.

Key areas of advancement include:

Biocatalysis : The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, potentially preventing the formation of undesired stereoisomers. mdpi.comwisdomlib.org Developing a biocatalytic route for key steps in the Empagliflozin synthesis could significantly enhance chiral purity. wisdomlib.org

Alternative Solvents and Reagents : Research is ongoing to replace hazardous solvents and stoichiometric reagents with greener alternatives, such as water or bio-derived solvents like ethyl lactate. mdpi.com This not only reduces environmental waste but can also alter reaction pathways to disfavor impurity formation.

Continuous Flow Chemistry : Shifting from traditional batch manufacturing to continuous flow processes offers superior control over reaction parameters like temperature and residence time. wisdomlib.orgpharmafeatures.com This precise control can minimize side reactions and improve the stereoselectivity of the synthesis, thereby reducing the level of the this compound.

Asymmetric Synthesis : Developing new methods of asymmetric synthesis ensures that only the desired stereoisomer is formed. pharmatimes.com Recent breakthroughs have shown methods that can produce target molecules with yields approaching 100%, effectively eliminating the formation of the undesired enantiomer or diastereomer and reducing waste. pharmatimes.com

Interdisciplinary Research in Pharmaceutical Impurity Control and Process Intensification

Controlling impurities like (R,R)-Empagliflozin is not solely a chemistry problem; it requires an interdisciplinary approach that integrates chemistry, chemical engineering, data analytics, and regulatory science. pharmafeatures.com This convergence is embodied in the concept of Process Intensification (PI), which aims to make manufacturing processes more efficient, safer, and cleaner. pharmaceutical-technology.comsartorius.com

Future research will focus on integrating advanced technologies within a Quality-by-Design (QbD) framework. rsc.orgpharmafeatures.com This involves:

Process Analytical Technology (PAT) : Implementing real-time, in-line analytical tools (such as spectroscopy) to monitor the formation of impurities during the manufacturing process. pharmafeatures.com This allows for immediate adjustments to keep the process within its optimal window and prevent impurity excursions.

Continuous Manufacturing : As mentioned in the context of green chemistry, continuous manufacturing is a cornerstone of PI. pharmafeatures.comich.org It reduces batch-to-batch variability and allows for more consistent control over critical quality attributes, including impurity profiles. pharmafeatures.com

Integrated Systems : Combining multiple unit operations into a single, streamlined process can reduce waste and improve efficiency. pharmaceutical-technology.compermionics.com For example, integrated membrane and resin solutions can be used for finer separation and purification, effectively removing impurities as they are formed. permionics.com

This interdisciplinary and intensified approach represents a shift towards smarter, more agile pharmaceutical manufacturing, where impurity control is not an afterthought but is built into the process from the very beginning. pharmafeatures.comregistech.com By combining real-time monitoring with predictive models and advanced process controls, manufacturers can ensure the consistent production of high-purity Empagliflozin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.